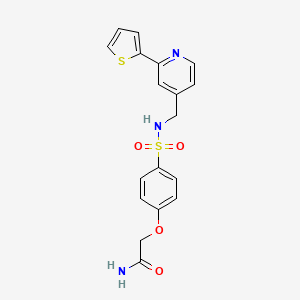![molecular formula C23H23N5O4 B2382983 N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 892306-96-6](/img/structure/B2382983.png)
N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound would first be described in terms of its molecular formula, structure, and functional groups.
Synthesis Analysis
The synthesis of the compound would be studied. This could involve either its natural biosynthesis (if it’s a natural product) or the laboratory procedures used to synthesize it.Molecular Structure Analysis
Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography might be used to determine the compound’s structure.Chemical Reactions Analysis
The compound’s reactivity would be studied. This could involve looking at what happens when the compound is subjected to various chemical reactions.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties (like melting point, boiling point, solubility, etc.) would be determined.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide and its derivatives have been explored for their potential as anticancer agents. Al-Sanea et al. (2020) synthesized similar compounds and tested them against 60 cancer cell lines, finding one compound showing significant inhibition in eight cell lines, including HOP-92, NCI-H226, 79SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468 (Al-Sanea et al., 2020).
Coordination Complexes and Antioxidant Activity
In another study by Chkirate et al. (2019), pyrazole-acetamide derivatives, including similar compounds, were synthesized and used to construct Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, highlighting the potential application of such compounds in antioxidant research (Chkirate et al., 2019).
Imaging and Diagnostic Applications
Dollé et al. (2008) synthesized a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide, as selective ligands for the translocator protein (18 kDa). These compounds, including DPA-714, are useful in in vivo imaging using positron emission tomography (PET), highlighting their application in diagnostic imaging (Dollé et al., 2008).
Antimicrobial and Chemotherapeutic Potential
Dangi et al. (2011) investigated compounds structurally similar to N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide for their antimicrobial activities. Their research suggests potential uses of these compounds as chemotherapeutic agents (Dangi et al., 2011).
Safety And Hazards
The compound’s safety profile would be evaluated. This could involve looking at its toxicity, potential for causing cancer, and environmental impact.
Zukünftige Richtungen
Based on all of the above information, scientists might propose future directions for research. This could involve suggesting modifications to the compound to improve its properties, proposing further studies to better understand its mechanism of action, or even suggesting potential applications for the compound.
Please note that the availability of this information can vary widely depending on how much research has been done on the compound. For a newly synthesized or discovered compound, some or all of this information may not yet be available. In such cases, scientists would need to conduct the necessary experiments to gather this information.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-methyl-6-(4-methylphenyl)-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-4-32-19-8-6-5-7-17(19)25-20(29)14-27-18-13-24-26(3)21(18)22(30)28(23(27)31)16-11-9-15(2)10-12-16/h5-13H,4,14H2,1-3H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHVPNPQEMHRLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)N(N=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2382900.png)
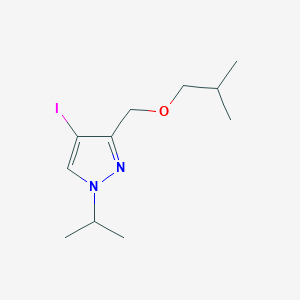
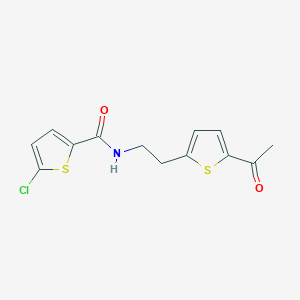
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2382909.png)
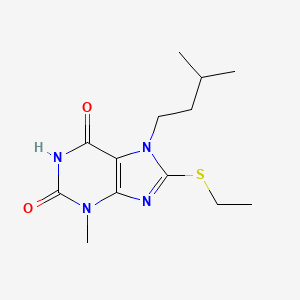
![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)
![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)

![1-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2382915.png)
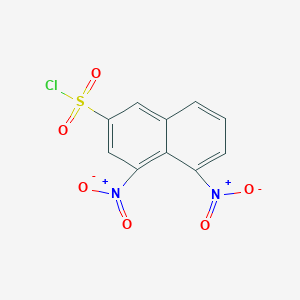
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2382919.png)
![N,1-dicyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2382920.png)
